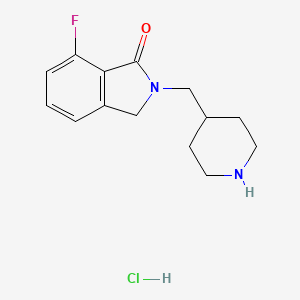

7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride

Description

7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride (CAS: 408309-17-1) is a fluorinated isoindolinone derivative featuring a piperidinylmethyl substituent. Its molecular formula is C₁₄H₁₈ClFN₂O, with a molecular weight of 284.76 g/mol. The compound is characterized by a fluorine atom at the 7-position of the isoindolinone core, which influences its electronic and steric properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-fluoro-2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O.ClH/c15-12-3-1-2-11-9-17(14(18)13(11)12)8-10-4-6-16-7-5-10;/h1-3,10,16H,4-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLJOCJTPXIUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CC3=C(C2=O)C(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride typically involves multiple steps:

Formation of Isoindolinone Core: The initial step often involves the formation of the isoindolinone core. This can be achieved through the cyclization of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.

Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of Piperidinylmethyl Group: The piperidinylmethyl group is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the isoindolinone intermediate with a piperidine derivative in the presence of a suitable base.

Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the isoindolinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H({2})) in the presence of a catalyst.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Hydroxyisoindolinone derivatives.

Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride has been investigated for its potential as a drug candidate in several therapeutic areas:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antipsychotic Properties : Some studies suggest that isoindolin derivatives can influence dopaminergic pathways, which are crucial for the treatment of psychotic disorders.

Cancer Research

The compound's ability to interact with specific cellular receptors makes it a candidate for cancer research. Isoindolin derivatives have shown promise in inhibiting tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacology

Research into neuropharmacological applications highlights the potential of this compound in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in therapies aimed at conditions like Alzheimer's disease or Parkinson's disease.

Case Study 1: Antidepressant Effects

A study conducted on related isoindolin compounds demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin receptors, suggesting that this compound may exhibit similar properties.

Case Study 2: Anticancer Activity

In vitro studies have shown that isoindolin derivatives can inhibit the proliferation of various cancer cell lines. For instance, one study reported that a related compound led to a reduction in cell viability and induced apoptosis in breast cancer cells, indicating a potential pathway for further exploration with this compound.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperidinylmethyl group can interact with hydrophobic pockets in proteins, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Fluorine Position: The 7-fluoro isomer is less common and discontinued, while the 5- and 6-fluoro variants remain available.

- Purity : The 5-fluoro analogue (≥98%) has the highest purity, suggesting optimized synthesis or purification protocols compared to the 7-fluoro (95%) and 6-fluoro (96%) isomers .

- Commercial Status : The discontinuation of the 7-fluoro compound may reflect lower demand or challenges in synthesis, whereas the 5- and 6-fluoro isomers are maintained for research use .

Functional Implications

- Hydrogen Bonding: The fluorine atom’s electronegativity influences hydrogen-bonding networks, which are critical in crystal packing and molecular recognition.

- Biological Activity : While direct biological data are unavailable, fluorinated heterocycles are often explored for their enhanced metabolic stability and membrane permeability. The 5-fluoro isomer’s higher purity and availability make it a more practical candidate for pharmacological screening .

Research and Commercial Considerations

- Availability : Researchers seeking the 7-fluoro analogue must rely on custom synthesis, whereas the 5- and 6-fluoro isomers are commercially accessible. Pricing for the 6-fluoro variant ranges from $241 (100 mg) to $1,202 (1 g) .

- Regulatory Status: All compounds are labeled “Not for human use directly”, emphasizing their role as research chemicals .

Biological Activity

7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly in the treatment of neurological disorders. Its unique chemical structure, characterized by a fluorine atom at the 7th position of the isoindolinone ring, influences its biological activity and pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- 14 Carbon atoms

- 18 Hydrogen atoms

- 1 Chlorine atom

- 1 Fluorine atom

- 2 Nitrogen atoms

- 1 Oxygen atom

This composition contributes to its activity as a pharmacological agent, enhancing its binding affinity to various biological targets due to the presence of the fluorine atom, which increases metabolic stability and alters lipophilicity compared to non-fluorinated analogs .

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly proteins and receptors involved in neurological pathways. The fluorine atom enhances binding affinity, while the piperidinylmethyl group facilitates interactions with hydrophobic pockets in proteins. This dual interaction potentially modulates the activity of neurotransmitter systems, making it a candidate for further research in treating conditions like depression and anxiety disorders .

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

1. Neuropharmacological Effects

Studies have shown that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. It has been investigated for its potential antidepressant and anxiolytic effects in preclinical models. For instance, compounds with similar structures have demonstrated efficacy in reducing depressive-like behaviors in rodent models .

2. Anticancer Potential

Recent studies suggest that derivatives of this compound may act as agonists for human caseinolytic protease P (HsClpP), which is associated with mitochondrial homeostasis and apoptosis in cancer cells. The ability to induce apoptosis in hepatocellular carcinoma cells has been noted, indicating potential applications in cancer therapy .

3. Chemical Biology Applications

In chemical biology, this compound serves as a tool for probing specific biological pathways. Its unique structure allows researchers to study the function of proteins involved in various diseases, potentially leading to the discovery of novel therapeutic targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-(Piperidin-4-ylmethyl)isoindolin-1-one hydrochloride | Lacks fluorine | Different binding affinity |

| 7-Chloro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride | Contains chlorine instead of fluorine | Variations in reactivity |

| 7-Bromo-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride | Contains bromine | Affects pharmacokinetics |

The presence of fluorine enhances metabolic stability and receptor binding compared to its halogenated counterparts, which may result in superior pharmacological profiles .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

Case Study 1: Antidepressant Effects

In a study examining the antidepressant potential of structurally related compounds, 7-Fluoro derivatives showed significant reductions in immobility time during forced swim tests compared to controls, suggesting enhanced efficacy as an antidepressant agent .

Case Study 2: Cancer Cell Apoptosis

Research involving hepatocellular carcinoma cells demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls. Mechanistic studies indicated that this effect was mediated through HsClpP activation, leading to mitochondrial dysfunction in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. If inhaled, transfer the individual to fresh air immediately .

- Emergency Response : For skin exposure, rinse thoroughly with water and remove contaminated clothing. For ingestion, rinse the mouth and seek medical attention .

- Storage : Store in a cool, dry place away from oxidizing agents. Follow guidelines similar to structurally related piperidine derivatives (e.g., [4-(aminomethyl)piperidin-1-yl] compounds), which require inert atmospheres for stability .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- Spectroscopic Techniques : Use -NMR and -NMR to verify the piperidine and isoindolinone moieties. Fluorine-19 NMR can confirm the fluorine substituent’s position .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula , with a molecular weight of 294.75 g/mol (theoretical).

- Elemental Analysis : Compare experimental C, H, N, and Cl percentages to calculated values (e.g., Cl content ~12.05%) .

Q. What solvent systems are compatible with this compound during purification?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents like dichloromethane or ethyl acetate, as demonstrated for structurally similar piperidine hydrochlorides (e.g., 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine) .

- Chromatography : Optimize silica gel column chromatography with gradients of methanol (1–5%) in dichloromethane to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test parameters like temperature (20–80°C), base strength (e.g., NaOH vs. KCO), and reaction time (6–24 hrs). For example, highlights NaOH in dichloromethane as effective for analogous piperidine derivatives .

- Byproduct Analysis : Employ LC-MS to identify intermediates or side products (e.g., uncyclized amines or fluorinated impurities). Adjust stoichiometry of the fluorination step if needed .

Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Slow evaporation of acetonitrile or methanol/water mixtures can enhance crystal growth, as seen in crystallographic studies of related hydrochlorides (e.g., 4-MPHP hydrochloride) .

- Counterion Effects : Compare crystallization with alternative counterions (e.g., bromide vs. chloride) to improve lattice stability. shows that monoclinic space groups (e.g., ) are common for piperidine salts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to receptors like serotonin or dopamine transporters. Focus on the piperidine moiety’s conformational flexibility and fluorine’s electronegativity .

- Molecular Dynamics (MD) : Simulate stability in aqueous environments (e.g., TIP3P water model) to assess hydrochloride salt dissociation and bioavailability .

Q. What analytical methods are critical for detecting degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-PDA for hydrolyzed products (e.g., free piperidine) or defluorinated derivatives .

- Mass Fragmentation Patterns : Use LC-QTOF-MS to correlate degradation pathways with observed signals (e.g., loss of HCl or fluorine substituent) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines) to rule out batch-to-batch variability .

- Structural Confirmation : Re-analyze archived samples via NMR to verify purity and identity, as impurities in related compounds (e.g., 4-MPD hydrochloride) can skew activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.